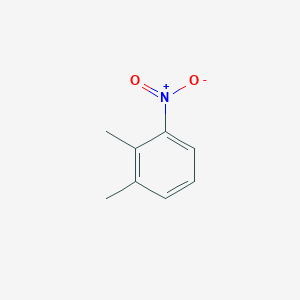
硬脂酸镉
描述
科学研究应用
Cadmium stearate has several applications in scientific research:
Chemistry: Used as a stabilizer in polyvinyl chloride and as a lubricant in various chemical processes.
Biology and Medicine: Due to its toxicity, cadmium stearate is less commonly used in biological and medical research.
作用机制
Target of Action
Cadmium stearate, a metallic soap, is primarily used as a lubricant and as a heat- and light-stabilizer in polyvinyl chloride . .
Mode of Action
As a metallic soap, it is known to provide lubrication and stability in certain industrial applications .
Biochemical Pathways
These mechanisms include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
Cadmium, as a heavy metal, is known to have a low rate of excretion from the body and can accumulate in tissues, leading to potential biomagnification along the food chain .
Result of Action
Cadmium stearate, like other cadmium compounds, is toxic . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones . Cadmium stearate is also considered a carcinogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cadmium stearate. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . The presence of cadmium in the environment can lead to its ingestion or inhalation by humans through contaminated food, water, and air .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium stearate can be synthesized through several methods:
Reaction of Cadmium Chloride with Sodium Stearate: This method involves the reaction of cadmium chloride with sodium stearate to produce cadmium stearate.
Heating Stearic Acid with Cadmium Oxide or Hydroxide: In this method, stearic acid is heated with cadmium oxide or cadmium hydroxide to form cadmium stearate.
Exchange Reaction between Cadmium Sulfate and Sodium Stearate: This method involves the reaction of cadmium sulfate with sodium stearate to produce cadmium stearate and sodium sulfate as a byproduct.
Industrial Production Methods: In industrial settings, cadmium stearate is typically produced by:
Saponification of Stearic Acid: Stearic acid is saponified with sodium hydroxide to form sodium stearate.
Metathesis Reaction: The sodium stearate is then reacted with cadmium sulfate to produce cadmium stearate.
Purification: The product is washed, centrifuged, dehydrated, and dried to obtain pure cadmium stearate.
化学反应分析
Cadmium stearate undergoes several types of chemical reactions:
Decomposition: When exposed to strong acids, cadmium stearate decomposes into stearic acid and the corresponding cadmium salt.
Oxidation and Reduction: Cadmium stearate can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: In the presence of strong acids, cadmium stearate can undergo substitution reactions to form stearic acid and other cadmium salts.
Common Reagents and Conditions:
Strong Acids: Used for decomposition and substitution reactions.
Heat: Applied during the synthesis and decomposition processes.
Major Products:
相似化合物的比较
- Barium stearate
- Zinc stearate
- Lead stearate
属性
CAS 编号 |
2223-93-0 |
|---|---|
分子式 |
C18H36CdO2 |
分子量 |
396.9 g/mol |
IUPAC 名称 |
cadmium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cd/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
LVZWBOGDXURBJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
颜色/形态 |
White powder Solid |
熔点 |
105-115 °C |
Key on ui other cas no. |
2223-93-0 101012-93-5 |
物理描述 |
Cadmium stearate is a solid. Used as a lubricant and stabilizer for polyvinyl chloride. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
同义词 |
Octadecanoic acid. cadmium salt |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














